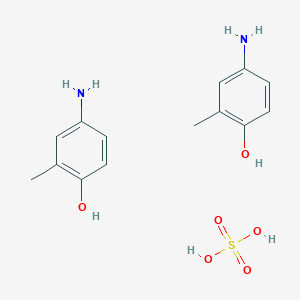
4-amino-2-methylphenol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylphenol; sulfuric acid is a compound that combines 4-amino-2-methylphenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of phenol and is often used in research and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-methylphenol can be synthesized through several methods. One common method involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using Raney copper in the presence of dilute sulfuric acid to yield 4-amino-2-methylphenol . Another method involves nucleophilic aromatic substitution, where an aryl halide is reacted with a nucleophile under specific conditions .
Industrial Production Methods
Industrial production of 4-amino-2-methylphenol typically involves large-scale reduction processes. The use of catalytic reduction methods, such as hydrogenation in the presence of a catalyst, is common in industrial settings. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in reduction reactions.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Scientific Research Applications
4-Amino-2-methylphenol; sulfuric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins .
Comparison with Similar Compounds
4-Amino-2-methylphenol is similar to other aminophenols, such as 2-aminophenol and 3-aminophenol. it has unique properties that make it distinct:
4-Amino-2-methylphenol: Known for its strong nucleophilic properties and ability to undergo various substitution reactions.
2-Aminophenol: More prone to oxidation and used primarily in photographic developers.
3-Aminophenol: Relatively stable and less reactive compared to its isomers.
These differences highlight the versatility and unique applications of 4-amino-2-methylphenol in various fields.
Properties
CAS No. |
4698-30-0 |
|---|---|
Molecular Formula |
C14H20N2O6S |
Molecular Weight |
344.39 g/mol |
IUPAC Name |
4-amino-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |
InChI Key |
UKRWQRGQHBHTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)O.CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


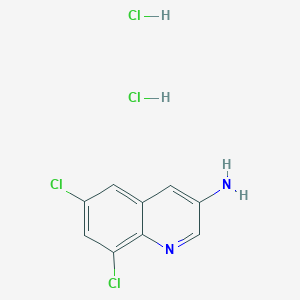

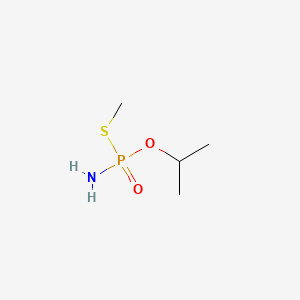
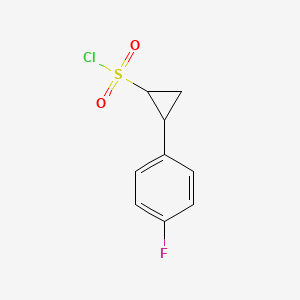

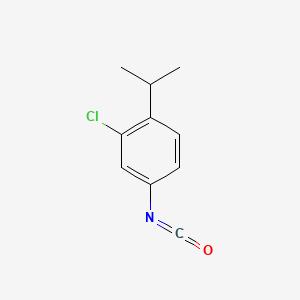
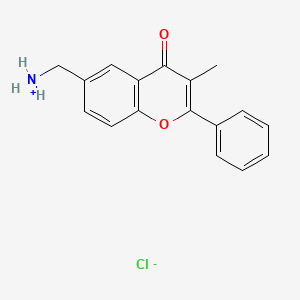
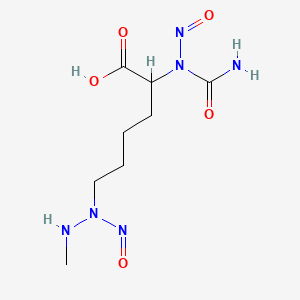
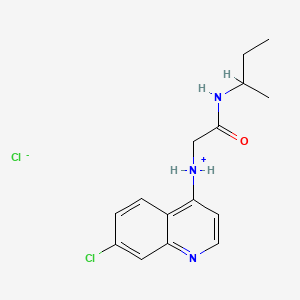
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
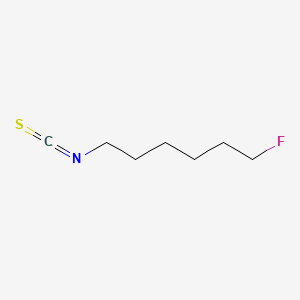
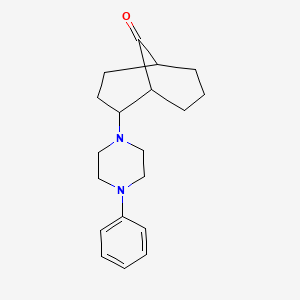
![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
